N-(4,8-dimethylquinazolin-2-yl)guanidine

Description

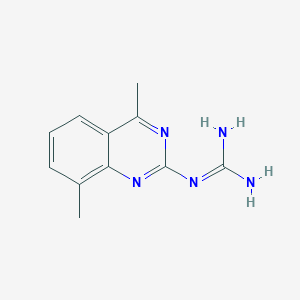

Structure

3D Structure

Properties

IUPAC Name |

2-(4,8-dimethylquinazolin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFRROOYRMMSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structure Activity Relationship Sar Studies

SAR for CD38 Hydrolase Inhibition

The inhibitory activity of quinazoline-based compounds against the NAD⁺-glycohydrolase CD38 is finely tuned by the nature and position of substituents on the quinazoline (B50416) ring. While direct SAR studies on N-(4,8-dimethylquinazolin-2-yl)guanidine are not extensively detailed in publicly available literature, valuable insights can be gleaned from studies on analogous quinazoline and quinoline (B57606) carboxamide inhibitors of CD38.

Effects of Substitutions on Quinazoline Ring (e.g., 8-methoxy vs. 8-methyl)

A systematic exploration of substituents on the 2-position of 2,4-diamino-8-quinazoline carboxamides revealed that various groups could be accommodated, leading to the identification of potent CD38 inhibitors. nih.gov This highlights the importance of substitution patterns across the quinazoline core in modulating activity.

Influence of Dihydropyrimidine (B8664642) Moiety and Alkyl Substitutions

Information specifically detailing the influence of a dihydropyrimidine moiety as a modification to this compound for CD38 inhibition is not currently available in the reviewed literature. However, the general principles of SAR suggest that introducing a dihydropyrimidine ring would significantly alter the molecule's size, shape, and electronic properties. Such a modification could either enhance or diminish binding to CD38, depending on how the new moiety interacts with the enzyme's active site.

Alkyl substitutions, such as the methyl groups at the 4 and 8 positions of the parent compound, are known to influence activity. In a series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones, substitutions at the C-2 and C-8 positions were found to be important for cytotoxicity and PARP inhibition, a related enzyme family. nih.gov The methyl groups in this compound likely contribute to favorable hydrophobic interactions within the CD38 active site, thereby enhancing its inhibitory potential.

Role of Hydrogen Bonding and Aromatic Interactions

Hydrogen bonding and aromatic interactions are fundamental to the binding of quinazoline-based inhibitors to their target enzymes. The guanidino group of this compound is a key pharmacophoric feature, capable of forming multiple hydrogen bonds with amino acid residues in the CD38 active site. This interaction is crucial for anchoring the inhibitor and ensuring high-affinity binding.

Aromatic interactions, such as π-π stacking between the quinazoline ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket, are also expected to play a significant role. The planar nature of the quinazoline core is well-suited for such interactions. Studies on kinase inhibitors with a quinazoline scaffold have demonstrated that aryl CH hydrogen bonds can be important for binding affinity. researchgate.net It is plausible that similar non-canonical hydrogen bonds contribute to the stabilization of the this compound-CD38 complex. The stability of hydrogen bonds has been shown to be a critical factor in the inhibitory mechanism of quinazoline derivatives against EGFR, a protein kinase. ugm.ac.id

SAR for G-Quadruplex DNA Stabilization

The ability of this compound and related compounds to stabilize G-quadruplex DNA structures is highly dependent on specific structural features, particularly substitutions on the quinazoline core and the nature of the aromatic system.

Impact of Methyl Substitutions on Quinazoline Core

Research has shown that methyl substitutions on the quinazoline core can significantly enhance the stabilization of G-quadruplex DNA. A study investigating a series of quinazoline compounds found that while the unsubstituted quinazoline core exhibited a modest ability to stabilize G4 DNA, the addition of methyl groups led to increased stabilization. This suggests that the methyl groups at the 4 and 8 positions of this compound are likely to contribute positively to its G-quadruplex stabilizing activity. These methyl groups can enhance hydrophobic interactions with the G-tetrads or the grooves of the G-quadruplex structure.

The following table illustrates the impact of substitutions on the thermal stability of c-MYC Pu22 G4 DNA by quinazoline derivatives, as measured by a Förster resonance energy transfer (FRET) assay.

| Compound | Substituents on Quinazoline Core | ΔTm (°C) at 40 equivalents |

| 2 | None | 7.5 |

| This compound (analog) | 4-CH₃, 8-CH₃ | Data suggests increased stabilization |

Note: Specific ΔTm values for this compound were not provided in the reference material, but the trend of increased stabilization with methyl groups was noted.

Sensitivity to Arene System Alterations

This sensitivity highlights that the interaction is not merely based on general aromatic stacking but relies on specific electronic and steric complementarity between the ligand and the G-quadruplex.

Contribution of Dispersion and Electrostatic Components in Arene–Arene Interactions

The interaction between aromatic systems, known as arene-arene or π-π stacking interactions, is a crucial factor in the binding of ligands to biological targets. These interactions are primarily governed by two main energetic components: dispersion and electrostatics. nih.gov

Dispersion forces are generally the dominant attractive force in these interactions within biological systems. The strength of the dispersion interaction typically increases with the number of substituents on the aromatic rings, irrespective of whether these substituents are electron-donating or electron-withdrawing. nih.gov This suggests that a larger, more polarizable electron cloud leads to stronger binding.

Electrostatic interactions, on the other hand, are dependent on the electronic nature of the interacting arenes. The electrostatic component can be modulated to be either favorable or unfavorable for binding depending on the electronic properties of the binding partner. nih.gov For instance, incorporating charged cationic groups is a common strategy in designing ligands for targets like G-quadruplex (G4) DNA. This is often attributed to the favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.gov

In the context of quinazoline derivatives, studies have shown that these arene-arene interactions are critical for their binding affinity to targets like G4 DNA. Research on a series of quinazoline and quinoxaline (B1680401) compounds revealed that the dispersion component, in conjunction with electron-deficient electrostatics, is key to optimizing these interactions for potent G4 binding. nih.govnih.gov The introduction of an aliphatic amine, which is protonated and positively charged at physiological pH, can induce an electron-deficient character in the arene system, thereby enhancing the electrostatic component of the interaction. nih.gov

The interplay between dispersion and electrostatic forces is therefore a critical consideration in the rational design of quinazoline-based ligands. A strong dispersion component appears to be a prerequisite for potent binding, and this can be further enhanced by tuning the electrostatic properties of the arene rings, for example, by introducing charged side chains. bohrium.com

SAR for Other Bioactivities (Generalized from Related Compounds)

While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, valuable insights can be gleaned from studies on structurally related quinazoline and quinazolinone derivatives. These studies provide a framework for understanding how modifications to the quinazoline scaffold can influence various biological activities.

The quinazoline and quinazolinone cores are recognized as important scaffolds in the development of anti-inflammatory agents. mdpi.com SAR studies have revealed that the nature and position of substituents on this scaffold significantly modulate their anti-inflammatory potential.

Generally, the presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system has been shown to increase anti-inflammatory activity. mdpi.com For instance, the introduction of a chlorine (Cl) atom at C-6 and a methyl (CH3) group at C-8 resulted in good anti-inflammatory activity. mdpi.com Conversely, introducing a phenyl ring at the N-1 position tends to decrease this activity. mdpi.com

At the N-3 position of the quinazolinone ring, aliphatic substituents have been associated with strong analgesic and anti-inflammatory properties. mdpi.comnih.gov However, there is a limit to the length of this aliphatic chain; chains longer than eight carbons may introduce steric hindrance, negatively impacting activity against targets like cyclooxygenase-2 (COX-2). nih.gov Replacing the aliphatic group with an aryl group at N-3 can enhance analgesic activity, while electron-withdrawing groups at this position generally lead to a decrease in activity. mdpi.com

Substitutions at the C-2 position also play a crucial role. For example, derivatives with a p-dimethylaminophenyl group at C-2 and an o-methoxyphenyl substituent at C-3 have demonstrated higher anti-inflammatory activity than the standard drug phenylbutazone. mdpi.com Furthermore, the linkage at C-2 is important; a thioamide linker has been shown to be more favorable for anti-inflammatory potency compared to an amide linker, likely due to differences in hydrogen bonding capabilities and structural conformation. rsc.org

The following table summarizes the generalized effects of substituents on the anti-inflammatory activity of quinazolinone derivatives:

| Position | Substituent Type | Effect on Anti-inflammatory Activity |

| N-1 | Phenyl group | Decreased activity mdpi.com |

| C-2 | p-dimethylaminophenyl | Increased activity (in combination with C-3 substitution) mdpi.com |

| N-3 | Aliphatic group | Good activity (chain length dependent) mdpi.comnih.gov |

| N-3 | Aryl group | Enhanced activity mdpi.com |

| N-3 | Electron-withdrawing group | Decreased activity mdpi.com |

| C-6 | Electron-withdrawing group (e.g., Cl, Br) | Increased activity mdpi.com |

| C-7 | Electron-withdrawing group | Increased activity mdpi.com |

| C-8 | Methyl group | Good activity (in combination with C-6 substitution) mdpi.com |

The Na+/H+ exchanger isoform 1 (NHE-1) is a validated target for various cardiovascular and ocular diseases. researchgate.net Quinazoline derivatives have emerged as promising NHE-1 inhibitors. SAR studies on quinazoline-2,4(1H,3H)-diones and quinazoline-4(3H)-ones have provided insights into the structural requirements for potent NHE-1 inhibition.

A key finding is that the introduction of a guanidine (B92328) moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is a favorable strategy for developing NHE-1 inhibitors. nih.gov Further studies have shown that replacing the flexible guanidine residue with a more conformationally rigid "mimic," such as 5-amino-1,2,4-triazole, can lead to more active compounds. researchgate.netnih.gov

The substitution pattern on the quinazoline core also influences NHE-1 inhibitory activity. For instance, in a series of N1-alkyl quinazoline-2,4(1H,3H)-diones and quinazoline-4(3H)-ones functionalized with an N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain, several compounds demonstrated nanomolar potency. researchgate.net The combination of specific substitutions can have non-additive effects. For example, while the introduction of a bromine atom at the 5-position or the substitution of the guanidine moiety with 5-amino-1,2,4-triazole individually improved intraocular pressure-reducing activity (an effect linked to NHE-1 inhibition), their combination resulted in lower activity. nih.gov

Neural network modeling has been employed to elucidate the pharmacophoric features necessary for high NHE-1 inhibitory activity, highlighting the importance of specific arrangements of hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives exerting their effects by inducing apoptosis. nih.govnih.gov The SAR for apoptosis-inducing activity is often linked to the inhibition of specific protein kinases involved in cell survival and proliferation pathways. mdpi.com

Substitutions at various positions on the quinazoline ring have been shown to be critical for cytotoxic and pro-apoptotic effects. For example, in a series of 4-benzothienyl amino quinazoline derivatives, compounds with ethyl or methyl groups at position 7 exhibited good pan-receptor tyrosine kinase (RTK) inhibitory activity and enhanced apoptosis-inducing capabilities. nih.gov

The nature of the substituent at the C-4 position is also highly influential. Many potent EGFR inhibitors, which are known to induce apoptosis, feature a 4-anilino-quinazoline core. mdpi.com Modifications to this aniline (B41778) ring, such as the incorporation of an acrylamide (B121943) moiety, can significantly impact inhibitory potency against mutant forms of EGFR. mdpi.com

Furthermore, the introduction of different heterocyclic rings at various positions of the quinazoline nucleus has been explored to enhance anticancer and pro-apoptotic activity. For instance, linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position via a flexible linker resulted in potent dual EGFR/VEGFR2 inhibitors. mdpi.com Similarly, incorporating a piperidine-4-carboxylic acid group in quinazoline-2,4(1H,3H)-dione derivatives led to potent PARP-1 inhibitors, which can also trigger apoptosis. nih.gov

The following table provides a generalized summary of substituent effects on the apoptosis-inducing activity of quinazoline derivatives, often correlated with their kinase inhibitory activity:

| Position | Substituent/Modification | Associated Target/Effect |

| C-4 | 4-Anilino group | Core structure for many EGFR inhibitors mdpi.com |

| C-6, C-7 | Electron-donating groups (e.g., dimethoxy) | Increased antiproliferative activity mdpi.com |

| C-7 | Ethyl or methyl groups | Enhanced pan-RTK inhibition and apoptosis nih.gov |

| - | Incorporation of a piperidine-4-carboxylic acid group | Potent PARP-1 inhibition nih.gov |

| - | Fusion with a morpholin-3-one (B89469) ring | Promising EGFR inhibitory activity nih.gov |

These generalized SAR findings from related quinazoline and quinazolinone compounds provide a valuable starting point for predicting how structural modifications to this compound might influence its biological activity profile.

Computational and Biophysical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict ligand-target interactions at a molecular level.

Ligand-Protein Interaction Profiling (e.g., CD38, G4 DNA)

There is no specific information available from the conducted searches regarding the ligand-protein interaction profiling of N-(4,8-dimethylquinazolin-2-yl)guanidine with the enzyme CD38 or with G-quadruplex (G4) DNA. While quinazoline (B50416) derivatives have been investigated as ligands for G4 DNA, specific studies detailing the interaction profile of this particular compound are not documented in the searched scientific literature.

Prediction of Binding Poses and Affinities

Comprehensive searches did not yield any studies that predict the binding poses or calculate the binding affinities of this compound with either CD38 or G4 DNA. Such predictions are crucial for understanding the potential inhibitory or binding capacity of a compound.

Identification of Key Amino Acid Residues for Ligand Interaction

Due to the lack of specific molecular docking studies for this compound, there is no information available identifying the key amino acid residues that would be crucial for its interaction with target proteins like CD38.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In drug discovery, MD simulations help in understanding the dynamic behavior of a ligand-target complex over time, providing insights into its stability and the nature of the interactions.

Analysis of Dynamic Interactions and Stability of Ligand-Target Complexes

No molecular dynamics simulation studies for this compound complexed with any biological target were found in the public domain. Therefore, an analysis of the dynamic interactions and stability of its potential complexes is not possible at this time.

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to screen large libraries of compounds to identify potential drug candidates. Virtual ligand design focuses on designing novel molecules with a high likelihood of binding to a specific biological target.

Searches for the use of this compound in in silico screening campaigns or as a scaffold in virtual ligand design did not return any specific results. While the broader class of quinazolines is utilized in such computational drug discovery efforts, the specific application of this compound has not been reported in the available literature.

Biophysical Characterization of Ligand-Target Interactions

The interaction between small molecules and their biological targets is a critical aspect of drug discovery and development. For compounds targeting nucleic acid structures like G-quadruplex (G4) DNA, biophysical techniques are indispensable for characterizing the binding affinity, selectivity, and stabilizing effects of potential ligands. This section details the application of Fluorescence Resonance Energy Transfer (FRET) assays and MicroScale Thermophoresis (MST) in the investigation of G4 DNA-ligand interactions, with a focus on the methodologies and the nature of the data generated for quinazoline-based compounds.

Fluorescence Resonance Energy Transfer (FRET) Assays for G4 DNA Binding

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the thermal stability of G4 DNA structures upon ligand binding. mdpi.com The assay relies on a DNA oligonucleotide sequence capable of forming a G4 structure, which is dually labeled with a fluorescent donor (e.g., FAM, 6-carboxyfluorescein) and a quencher or acceptor (e.g., TAMRA, 6-carboxytetramethylrhodamine) at its 5' and 3' ends, respectively. mdpi.com In the folded G4 conformation, the donor and acceptor are in close proximity, leading to quenching of the donor's fluorescence. Upon heating, the G4 structure unfolds, increasing the distance between the donor and acceptor and resulting in an increase in fluorescence.

The melting temperature (Tm), the temperature at which 50% of the G4 DNA is unfolded, is a key parameter obtained from FRET melting assays. An increase in the Tm (ΔTm) in the presence of a ligand indicates that the compound stabilizes the G4 structure. This stabilization is a hallmark of effective G4 binders.

Studies on various quinazoline derivatives have demonstrated their ability to significantly stabilize G4 DNA structures. For instance, a series of pyridine (B92270) bis-quinazoline derivatives were evaluated for their G4 stabilization properties using a FRET melting assay with a telomeric G4 DNA construct. nih.gov The results highlighted that the chemical structure of the side chains appended to the quinazoline core plays a crucial role in G4 stabilization, with some derivatives showing a substantial increase in the melting temperature. nih.gov

Table 1: Illustrative FRET Melting Data for Pyridine Bis-Quinazoline Derivatives with Telomeric G4 DNA (F21GT)

| Compound | Concentration (µM) | ΔTm (°C) |

| Derivative A | 1 | >20 |

| Derivative B | 1 | 15-20 |

| Derivative C | 1 | 10-15 |

| Derivative D | 1 | <10 |

Note: This table is illustrative and based on findings for pyridine bis-quinazoline derivatives as described in the literature. nih.gov The specific ΔTm values are representative of potent G4 stabilizing agents.

The dose-dependent increase in melting temperature provides valuable information about the ligand's efficacy in stabilizing the G4 structure. nih.gov Such assays are fundamental in the primary screening of compound libraries to identify promising G4-binding candidates. nih.govresearchgate.net

MicroScale Thermophoresis (MST) for Binding Affinity Determination

MicroScale Thermophoresis (MST) is a versatile and sensitive biophysical technique used to quantify the binding affinity between a ligand and its target molecule in solution. acs.org The principle of MST is based on the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is influenced by the size, charge, and hydration shell of the molecule. When a ligand binds to a target molecule, these properties can change, leading to a detectable change in the thermophoretic movement.

In a typical MST experiment for G4 DNA-ligand binding, the G4 DNA is fluorescently labeled. A constant concentration of the labeled G4 DNA is mixed with varying concentrations of the ligand. The movement of the fluorescently labeled G4 DNA in a temperature gradient is measured. The change in the normalized fluorescence as a function of the ligand concentration is then plotted to generate a binding curve, from which the dissociation constant (Kd) can be determined. A lower Kd value signifies a higher binding affinity.

MST has been successfully employed to determine the binding affinities of quinazoline derivatives to G4 DNA. For example, the dissociation constant for a quinazoline analogue, 4f, with the c-MYC G4 DNA was determined to be approximately 180 nM using MST, indicating a strong binding affinity. acs.org This technique is particularly valuable as it requires low sample consumption and can be performed in complex biological matrices. acs.org

Table 2: Illustrative Binding Affinity Data for a Quinazoline Derivative with c-MYC G4 DNA

| Ligand | Target G4 DNA | Technique | Dissociation Constant (Kd) (nM) |

| Quinazoline 4f | c-MYC Pu24T | MST | ~180 |

Note: This table is based on published data for a specific quinazoline derivative (4f) and serves as an example of the type of quantitative data obtained from MST experiments. acs.org

The quantitative binding data obtained from MST, in conjunction with the stabilization data from FRET assays, provides a comprehensive biophysical profile of a compound's interaction with G4 DNA. These investigations are crucial for establishing structure-activity relationships and for the rational design of more potent and selective G4-targeting agents.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H-NMR spectrum of N-(4,8-dimethylquinazolin-2-yl)guanidine, distinct signals would be expected to correspond to the various protons in the molecule. The aromatic protons on the quinazoline (B50416) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about their substitution pattern. The two methyl groups at positions 4 and 8 would each produce a singlet in the upfield region, likely between 2.0 and 3.0 ppm. The protons of the guanidine (B92328) group would be expected to show broad signals due to quadrupole effects and chemical exchange.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon atoms. The spectrum would show distinct peaks for the carbons of the quinazoline ring, the two methyl groups, and the guanidinyl carbon. The chemical shifts of the aromatic carbons would be in the range of 110-160 ppm, while the methyl carbons would appear at higher field strengths. The guanidinyl carbon would have a characteristic chemical shift in the range of 150-160 ppm.

Hypothetical ¹H-NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.0 - 8.5 | m | 3H | Ar-H |

| 2.0 - 3.0 | s | 3H | CH₃-4 |

| 2.0 - 3.0 | s | 3H | CH₃-8 |

Hypothetical ¹³C-NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 150 - 160 | C=N (Guanidine) |

| 110 - 160 | Aromatic C |

DEPT-135 Analysis

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable NMR experiment that aids in differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive signals, while CH₂ groups (absent in this molecule) would show as negative signals. Quaternary carbons, such as those at the fusion of the rings and the carbon attached to the guanidine group, would be absent. This technique would definitively confirm the presence of the two methyl groups and the aromatic CH groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the compound would be expected to be readily protonated, primarily at the highly basic guanidine moiety, to generate a pseudomolecular ion [M+H]⁺. The detection of an ion with a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight plus the mass of a proton would confirm the molecular mass of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. A sample of this compound would be injected into an LC system, and the eluent would be introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak, and the mass spectrum of this peak would correspond to the expected [M+H]⁺ ion of the target compound, thereby confirming both its identity and purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃N₅), the exact mass of the protonated molecule [M+H]⁺ can be calculated. An HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Calculated HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, and the energy is transferred to the molecule, resulting in a change in the bond's vibrational motion. This absorption is recorded as a peak in the IR spectrum.

For a molecule such as "this compound," an IR spectrum would provide significant structural information. The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). The key functional groups present in the molecule, including the quinazoline ring system, the guanidine moiety, and the methyl groups, would give rise to characteristic absorption bands.

Expected IR Absorption Bands for this compound:

The analysis of the structure of "this compound" allows for the prediction of its characteristic IR absorption peaks. The primary vibrations of interest would include the N-H stretches of the guanidine group, the C=N stretches of both the quinazoline ring and the guanidine moiety, the C-H stretches of the methyl and aromatic groups, and the aromatic C=C ring stretches.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Guanidine (N-H) | N-H stretching | 3400 - 3100 |

| Aromatic C-H | C-H stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | C-H stretching | 2975 - 2850 |

| C=N (Quinazoline & Guanidine) | C=N stretching | 1680 - 1620 |

| Aromatic C=C | C=C ring stretching | 1600 - 1450 |

| N-H | N-H bending | 1650 - 1550 |

| C-H (Methyl) | C-H bending | 1470 - 1365 |

| Aromatic C-H | C-H out-of-plane bending | 900 - 675 |

Note: The expected wavenumber ranges are based on standard IR correlation tables. The exact peak positions for "this compound" would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.

In the case of "this compound," the primary chromophore is the quinazoline ring system. This aromatic and heterocyclic structure contains delocalized π-electrons, which can undergo π → π* transitions upon absorption of UV radiation. Additionally, the nitrogen atoms in the quinazoline ring and the guanidine group possess non-bonding electrons (n-electrons) that can be excited in n → π* transitions.

A UV-Vis spectrum plots absorbance against wavelength (in nanometers, nm). The wavelength of maximum absorbance is denoted as λmax. The solvent used to dissolve the sample can influence the position and intensity of the absorption bands.

Expected UV-Vis Absorption for this compound:

The extended conjugation in the quinazoline ring system is expected to result in strong absorption in the UV region. The presence of the guanidino group as a substituent may cause a shift in the absorption maxima compared to the unsubstituted quinazoline.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Quinazoline ring | 220 - 280 |

| π → π | Quinazoline ring | 300 - 350 |

| n → π* | C=N and N atoms | > 300 (typically lower intensity) |

Future Research Directions for N 4,8 Dimethylquinazolin 2 Yl Guanidine

Exploration of Novel Biological Targets

A crucial avenue for future research is the identification and validation of novel biological targets for N-(4,8-dimethylquinazolin-2-yl)guanidine. While compounds with similar structures have shown activity against various pathogens and cancer cells, the specific molecular targets often remain to be fully elucidated. ontosight.ai A comprehensive screening approach could unveil previously unknown mechanisms of action and therapeutic applications.

Potential areas of investigation include:

Kinase Inhibition: Quinazoline (B50416) derivatives are well-established as kinase inhibitors, with several approved drugs targeting kinases like EGFR and VEGFR. Future studies should investigate the inhibitory activity of this compound against a broad panel of kinases, particularly those implicated in cancer and inflammatory diseases.

Epigenetic Modulators: Emerging research has highlighted the potential of quinazoline-based compounds to target epigenetic machinery, such as DNA methyltransferases (DNMTs) and histone methyltransferases. Investigating the effect of this compound on these enzymes could open up new avenues for cancer therapy and other diseases driven by epigenetic dysregulation.

Ion Channel Modulation: The guanidinium (B1211019) group is known to interact with ion channels. Research into the effects of this compound on various ion channels, such as sodium-hydrogen exchangers (NHE), could lead to the development of treatments for cardiovascular and neurological disorders. nih.gov

Targeting Protein-Protein Interactions: The unique structural features of this compound may enable it to disrupt critical protein-protein interactions that are challenging to target with conventional small molecules.

Optimization of Potency and Selectivity through Further Structural Modification

Once promising biological targets are identified, the next logical step is the optimization of the lead compound, this compound, to enhance its potency and selectivity. Structure-activity relationship (SAR) studies will be paramount in guiding these modifications.

Key strategies for structural modification include:

Substitution on the Quinazoline Ring: Systematic modification of the methyl groups at the 4 and 8 positions of the quinazoline ring can provide valuable insights into the steric and electronic requirements for optimal target engagement. A preliminary SAR study on 2-guanidino-quinazolines suggested that smaller substituents at positions 4, 6, and 8 can enhance activity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve the compound's metabolic stability, reduce toxicity, and enhance its target-binding affinity. For example, replacing a hydrogen atom with fluorine can block metabolic oxidation.

| Modification Strategy | Rationale | Potential Outcome |

| Varying substituents at positions 4 and 8 | To probe the steric and electronic requirements of the binding pocket. | Increased potency and selectivity. |

| N-alkylation of the guanidine (B92328) group | To modulate basicity and lipophilicity. | Improved cell permeability and pharmacokinetic profile. |

| Incorporation of the guanidine into a heterocycle | To restrict conformational flexibility and enhance binding. | Increased target affinity and selectivity. |

| Bioisosteric replacement of methyl groups | To improve metabolic stability and target interactions. | Enhanced drug-like properties. |

Integration with Advanced Delivery Systems

To overcome potential challenges such as poor solubility, limited bioavailability, and off-target toxicity, the integration of this compound with advanced drug delivery systems presents a promising strategy. These systems can improve the therapeutic index of the compound by ensuring it reaches the target site at an effective concentration while minimizing systemic exposure.

Promising delivery technologies include:

Nanoparticle-based carriers: Encapsulating the compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can enhance its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues or cells.

Prodrug approaches: Converting this compound into a prodrug that is activated only at the target site can improve its selectivity and reduce systemic side effects.

Targeted delivery systems: Conjugating the compound to a targeting ligand, such as an antibody or a peptide that specifically recognizes a receptor overexpressed on diseased cells, can achieve highly specific drug delivery.

Development of Research Tools and Probes

To further elucidate the mechanism of action and identify the binding partners of this compound, the development of chemical probes and research tools is essential. These tools can be invaluable for target validation and for studying the compound's effects in complex biological systems.

Examples of such tools include:

Fluorescently labeled probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and interaction with its target proteins using techniques like fluorescence microscopy. Quinazoline-based fluorescent probes have been successfully developed for other targets.

Biotinylated or photo-affinity probes: These probes can be used in pull-down assays to isolate and identify the specific protein targets of the compound from cell lysates.

Radiolabeled analogs: The synthesis of a radiolabeled version of this compound would enable in vivo imaging studies, such as positron emission tomography (PET), to investigate its biodistribution and target engagement in living organisms.

Synergistic Effects with Existing Therapeutic Agents

Investigating the potential synergistic effects of this compound with existing therapeutic agents could lead to more effective combination therapies. This approach is particularly relevant in the context of cancer and infectious diseases, where combination treatments are often the standard of care to overcome drug resistance and improve efficacy.

Potential combination strategies to explore:

In combination with chemotherapy: For anticancer applications, combining this compound with standard chemotherapeutic agents could enhance their cytotoxic effects or overcome resistance mechanisms.

In combination with targeted therapies: If the compound is found to inhibit a specific signaling pathway, combining it with other targeted drugs that act on different nodes of the same or parallel pathways could lead to a more profound therapeutic response.

In combination with antibiotics or antivirals: For infectious disease applications, combining this compound with existing antimicrobial agents could broaden their spectrum of activity or combat resistant strains.

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4,8-dimethylquinazolin-2-yl)guanidine, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis using 2-cyanoguanidine and 4,8-dimethylquinazoline derivatives under acidic conditions (e.g., 2 M HCl) at 105°C for 40 minutes achieves ~78.5% yield . Key parameters include stoichiometric ratios (1:1.3 for cyanoguanidine:quinazoline), solvent choice (methanol/ammonia/water mixtures for purification), and post-reaction sonication to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR in DMSO-d confirm substituent positions (e.g., δ 2.47 ppm for methyl groups, δ 7.23–7.47 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS ([M+H] at 246.06) validates molecular weight .

- Chromatography : UPLC (retention time: 3.4 min) ensures purity .

Q. How can researchers optimize purification strategies for this compound?

- Methodology : Post-synthesis, use cold 1 M HCl to precipitate impurities, followed by sonication in methanol/ammonia/water (20:20:60) to dissolve residual reactants. Recrystallization from acetone or acetonitrile yields high-purity crystals (>98%) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Store in airtight containers at –20°C under inert gas (N) to prevent hygroscopic degradation. Monitor thermal stability via TGA/DSC, noting decomposition above 200°C .

Advanced Research Questions

Q. How does this compound serve as a building block in multi-step organic synthesis?

- Methodology : React with ketones (e.g., 4-methylpent-3-en-2-one) in DMSO under nitrogen at 100°C for 24 hours to form dihydropyrimidin-2-amine derivatives. Monitor intermediates via TLC (R = 0.4 in 9:1 DCM:MeOH) and characterize products via NMR shifts (e.g., δ 1.34 ppm for methyl groups in dihydropyrimidine) .

Q. What mechanistic insights exist for acid-catalyzed reactions involving this compound?

- Methodology : Probe reaction pathways using DFT calculations (e.g., B3LYP functional) to model protonation states and transition states. Compare experimental yields with theoretical activation energies to identify rate-limiting steps .

Q. Can this compound act as an organocatalyst in asymmetric synthesis?

- Methodology : Screen catalytic activity in Michael additions or cycloadditions. Use chiral HPLC to assess enantiomeric excess (ee) and correlate with modifications to the quinazoline scaffold (e.g., methoxy substituents) .

Q. How do structural modifications impact its bioactivity in target identification studies?

- Methodology : Synthesize analogs (e.g., 8-methoxy or 4,6,7-trimethyl derivatives) and assay against kinase or G-quadruplex DNA targets. Use SPR or ITC to measure binding affinities and correlate with substituent electronic effects .

Q. What are the decomposition pathways under photolytic or oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.